7-Chloromethyl 17R-Drospirenone

Description

BenchChem offers high-quality 7-Chloromethyl 17R-Drospirenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloromethyl 17R-Drospirenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H31ClO3 |

|---|---|

Molecular Weight |

403.0 g/mol |

IUPAC Name |

18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione |

InChI |

InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3 |

InChI Key |

YGBFZJNESAZJNB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl |

Origin of Product |

United States |

Foundational & Exploratory

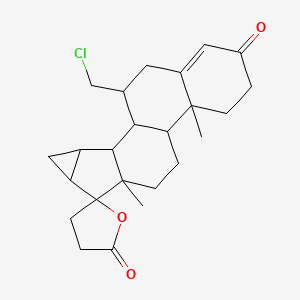

7-Chloromethyl 17R-Drospirenone CAS 932388-89-1 structure

Technical Whitepaper: Structural Elucidation and Control of 7-Chloromethyl 17R-Drospirenone (CAS 932388-89-1) [1][2]

Executive Summary

In the high-stakes synthesis of Drospirenone (DRSP), the management of stereochemical purity and process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1][2] 7-Chloromethyl 17R-Drospirenone (CAS 932388-89-1 ), designated as Impurity H in the European Pharmacopoeia (EP), represents a complex "double-hit" deviations: a stereochemical inversion at the C17 spiro-lactone center and a structural derivatization at the C7 position.[1][2]

This guide provides a comprehensive technical analysis of this impurity, detailing its molecular architecture, mechanistic origin via acid-catalyzed cyclopropane ring opening, and robust analytical strategies for its detection and control.[1][2]

Molecular Architecture & Stereochemistry

To control an impurity, one must first define its spatial geometry.[2] CAS 932388-89-1 is distinct from the active pharmaceutical ingredient (API) in two key regions.

Structural Comparison

| Feature | Drospirenone (API) | 7-Chloromethyl 17R-Drospirenone (Impurity H) | Impact |

| CAS Number | 67392-87-4 | 932388-89-1 | Unique Identifier |

| C17 Configuration | 17-Epi ( | Loss of biological potency; distinct HPLC retention.[1][2][3] | |

| C6-C7 Region | 7-(Chloromethyl) group | Lipophilicity change; potential genotoxic concern (alkyl halide).[1][2] | |

| Formula | Mass shift (+36/38 Da due to HCl addition).[1][2] |

*Note: Stereodescriptors (R/S) depend on priority rules; "17-epi" confirms the inversion relative to the drug substance.

The "Chloromethyl" Moiety

Unlike the rigid cyclopropane ring in Drospirenone, the Impurity H possesses a 7-chloromethyl side chain (

Synthetic Origin & Mechanistic Pathways[1][2][3]

Understanding the causality of Impurity H formation is the prerequisite for process control.[2] It is rarely formed de novo but rather through the degradation of the 17-epi precursor under specific conditions.[1][2]

The Mechanism: Acid-Catalyzed Ring Opening

The formation of CAS 932388-89-1 is best explained by the hydrochlorination of the cyclopropane ring .[1][2]

-

Precursor Error: The process stream contains 17-epi-Drospirenone (Impurity) due to lack of stereocontrol during the propargyl alcohol addition or subsequent base-catalyzed isomerization.[1][2]

-

Trigger Event: Exposure to acidic conditions in the presence of chloride ions (

).[1][2] This can occur during: -

Reaction: The strained

-cyclopropane ring acts as a nucleophile.[2] A proton attacks the ring, and the chloride ion captures the resulting carbocation, typically at the primary carbon (the methylene group), leading to the 7-chloromethyl derivative.[1][2]

Pathway Visualization

Figure 1: Mechanistic pathway for the formation of Impurity H via acid-catalyzed ring opening of the 17-epi precursor.[1][2]

Analytical Characterization Strategy

To validate the presence of CAS 932388-89-1, a self-validating analytical workflow combining separation and structural confirmation is required.[1][2]

HPLC Method (Reverse Phase)

Standard C18 columns may struggle to resolve the 17-epi isomers.[1][2] A Phenyl-Hexyl or C8 stationary phase often provides better selectivity for steroid stereoisomers.[1][2]

-

Column: Phenyl-Hexyl,

.[1][2] -

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2]

-

Expected Elution: Impurity H is less polar than Drospirenone due to the chloromethyl group and lack of the strained ring, typically eluting after the main peak (Relative Retention Time ~1.1 - 1.3).[1][2]

Mass Spectrometry (MS) Validation

The definitive identification relies on the chlorine isotopic signature.[1][2]

-

Ionization: ESI Positive Mode (

).[1][2] -

Target Mass:

-

Isotope Pattern: Look for the characteristic 3:1 ratio between

403.2 and 405.2 (

NMR Diagnostics

-

-NMR: The disappearance of the high-field cyclopropane protons (usually

-

NOESY: Crucial for confirming the 17-epi configuration.[1][2] Lack of NOE correlation between the C17-H and specific skeletal protons (compared to the standard) confirms the inversion.[1][2]

Control & Mitigation Strategies

The presence of CAS 932388-89-1 indicates a failure in two specific process parameters: Stereocontrol and pH Management .[1][2]

Process Control Protocol

| Parameter | Control Limit / Action | Causality |

| Reaction pH | Maintain pH | Prevents acid-catalyzed opening of the C6-C7 cyclopropane ring.[1][2] |

| Chloride Exclusion | Avoid | Removes the nucleophile ( |

| C17-Stereocontrol | Monitor 17-epi levels before cyclopropanation. | Impurity H is a downstream derivative of the 17-epi impurity.[1][2] Eliminating the precursor eliminates the derivative.[2] |

| Solvent Quality | Test | Dichloromethane can decompose to generate HCl over time, triggering the reaction.[2] |

Purification Logic

If Impurity H is detected in the crude API:

-

Recrystallization: Solvent systems like Acetone/Hexane or Methanol/Water are often effective.[2] The 17-epi shape disrupts the crystal lattice of the pure API, keeping the impurity in the mother liquor.[1][2]

-

Preparative HPLC: Required if levels exceed 0.15% (ICH Q3A qualification threshold).

References

-

European Pharmacopoeia (Ph.[2] Eur.) . Drospirenone Monograph 2404. European Directorate for the Quality of Medicines (EDQM).[1][2]

-

National Institutes of Health (NIH) - PubChem . 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1).[1][2] [1][2]

-

LGC Standards . Drospirenone Impurity H Reference Standard.

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2]

Sources

A Comparative Structural and Functional Analysis of 7-Chloromethyl 17R-Drospirenone versus Drospirenone

An In-depth Technical Guide:

Abstract

Drospirenone, a fourth-generation synthetic progestin, is distinguished by a pharmacological profile that closely mimics endogenous progesterone, featuring potent antimineralocorticoid and antiandrogenic activities. Its unique structure is key to its function and therapeutic benefits. 7-Chloromethyl 17R-Drospirenone is a process-related impurity and derivative, characterized by a significant structural modification: the addition of a chloromethyl group at the C7 position and an inverted stereochemistry at the C17 spiro-lactone center. This guide provides a detailed comparative analysis of these two molecules, examining their core structural differences, the implications for their synthesis and pharmacological activity, and the analytical methodologies required for their differentiation and characterization. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a deep technical understanding of Drospirenone and its related substances.

Introduction to Drospirenone

Drospirenone (DRSP) is a synthetic steroidal progestin and a spironolactone analogue.[1] It is widely used in oral contraceptive formulations and menopausal hormone therapy.[2] Its clinical value stems from a unique pharmacological profile that, unlike many other progestins, includes antimineralocorticoid and antiandrogenic activities.[2][3] This allows it to counteract the estrogen-induced stimulation of the renin-angiotensin-aldosterone system, potentially reducing water retention and maintaining stable body weight.[3][4] The therapeutic efficacy of Drospirenone is intrinsically linked to its complex three-dimensional structure. The presence of impurities, such as 7-Chloromethyl 17R-Drospirenone, which arise during synthesis, can impact the purity, safety, and efficacy of the final drug product. Therefore, a thorough understanding of the structural differences between the active pharmaceutical ingredient (API) and its impurities is paramount.

Core Structural Analysis: A Tale of Two Molecules

The fundamental difference between Drospirenone and its 7-chloromethyl derivative lies in two critical modifications: the opening of the 6β,7β-cyclopropane ring to accommodate a chloromethyl group at C7, and the inversion of stereochemistry at the C17 position from the active 'S' configuration to the inactive 'R' configuration (epimerization).

Drospirenone (17S-Configuration)

Drospirenone is chemically known as (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione. Its structure is characterized by:

-

A tetracyclic steroid core.

-

An α,β-unsaturated ketone in the A-ring, common to many active steroids.

-

A γ-lactone ring spiro-fused at the C17 position with an 'S' stereochemistry, which is essential for its biological activity.

-

Two methylene (cyclopropane) groups at the C6β-C7β and C15β-C16β positions, which contribute to its unique receptor binding profile.

Caption: 2D representation of the Drospirenone (DRSP) molecule.

7-Chloromethyl 17R-Drospirenone (Drospirenone Impurity H)

This molecule is a known process-related impurity of Drospirenone.[5][6] Its key structural deviations are:

-

Chloromethyl Group at C7: The 6β,7β-cyclopropane ring is absent. Instead, a chloromethyl (-CH₂Cl) group is attached at the C7 position.

-

17R-Configuration: The stereochemistry at the C17 spiro center is inverted relative to Drospirenone. This 'R' configuration makes it an epimer, often referred to as 17-epi-drospirenone.[5]

Caption: 2D representation of 7-Chloromethyl 17R-Drospirenone.

Comparative Data Summary

| Property | Drospirenone | 7-Chloromethyl 17R-Drospirenone |

| Molecular Formula | C₂₄H₃₀O₃[7][8] | C₂₄H₃₁ClO₃[5][9][10] |

| Molecular Weight | ~366.5 g/mol [8][11] | ~403.0 g/mol [5][9] |

| CAS Number | 67392-87-4[7][8] | 932388-89-1[5][6] |

| Key Structural Features | 6β,7β-methylene group; 17S-spirolactone | 7-chloromethyl group; 17R-spirolactone (epimer) |

| Typical Classification | Active Pharmaceutical Ingredient (API) | Process-Related Impurity |

Synthesis and Formation Pathways

The presence of 7-Chloromethyl 17R-Drospirenone is a direct consequence of the complex multi-step synthesis required to produce Drospirenone.

Overview of Drospirenone Synthesis

The synthesis of Drospirenone is a complex process, often starting from intermediates like 3β-hydroxyandrost-5-en-17-one.[12] Key steps generally involve:

-

Introduction of the C15-C16 methylene group.

-

Formation of the C17-spirolactone ring, a critical step that establishes the active 17S stereochemistry.[13]

-

Creation of the C6-C7 methylene group, often via a Simmons-Smith or similar cyclopropanation reaction.[11][14]

-

Oxidation and rearrangement steps to form the final 3-keto-4-ene system in the A-ring.[13]

Caption: Simplified workflow of Drospirenone synthesis and impurity formation.

Plausible Formation of 7-Chloromethyl 17R-Drospirenone

This impurity likely forms as a byproduct during the synthesis of the C6-C7 cyclopropane ring or subsequent steps. If reagents containing chlorine are present (e.g., chlorinated solvents like tetrachloromethane, which has been used in some synthetic routes[11]), a side reaction can occur. This reaction could involve the opening of the cyclopropane ring or reaction with an intermediate precursor, leading to the introduction of the chloromethyl group. The epimerization at C17 may occur under certain acidic or basic conditions used during the synthesis, which are known to potentially cause rearrangement of 17-spirolactones.[13]

Structure-Activity Relationship (SAR) and Pharmacological Consequences

The seemingly minor structural changes result in a drastic alteration of the molecule's biological activity.

Drospirenone's Pharmacological Profile

Drospirenone's efficacy is derived from its high binding affinity for several key steroid receptors:

-

Progesterone Receptor (PR) Agonist: It binds with high affinity to the PR, leading to potent progestogenic effects such as ovulation inhibition, which is the basis for its contraceptive action.[2]

-

Mineralocorticoid Receptor (MR) Antagonist: It is a potent antagonist of the MR, with an affinity comparable to or greater than the natural ligand, aldosterone.[4] This antimineralocorticoid activity is responsible for its diuretic effect, counteracting fluid retention.[2]

-

Androgen Receptor (AR) Antagonist: It possesses antiandrogenic activity, blocking testosterone from binding to the AR.[2][3] This contributes to beneficial effects on skin and hair.

Predicted Pharmacological Profile of 7-Chloromethyl 17R-Drospirenone

While direct pharmacological studies on this specific impurity are not widely published, its biological activity can be predicted based on established SAR principles for steroids:

-

Impact of C17 Stereochemistry: The inversion from 17S to 17R is the most critical factor. The precise spatial orientation of the C17 side chain (the spirolactone) is crucial for proper docking into the ligand-binding pocket of the progesterone and mineralocorticoid receptors. An epimer at this position almost universally leads to a dramatic reduction or complete loss of binding affinity and, consequently, biological activity.

-

Impact of the C7-Chloromethyl Group: The replacement of the compact, rigid 6,7-cyclopropane ring with a larger, more flexible chloromethyl group at C7 introduces significant steric bulk. This region of the steroid nucleus is known to influence receptor binding. The bulky substituent likely creates steric clashes within the receptor's binding site, further preventing an optimal fit.

Analytical Methodologies for Differentiation and Characterization

Robust analytical methods are essential for separating, identifying, and quantifying Drospirenone from its impurities.

Key Analytical Techniques

| Technique | Application & Rationale |

| Reverse-Phase HPLC (RP-HPLC) | Primary tool for separation and quantification. The two molecules have different polarities due to the chloromethyl group, resulting in distinct retention times on a C18 or similar column. UV detection is typically used.[15][16][17] |

| Mass Spectrometry (MS/LC-MS) | Definitive identification and confirmation. Provides precise mass information, clearly distinguishing the molecular weights (~366.5 vs. ~403.0 Da). Fragmentation patterns (MS/MS) provide unequivocal structural confirmation.[18] |

| NMR Spectroscopy | Absolute structural elucidation. ¹H and ¹³C NMR spectra provide the most detailed structural information, showing unique signals for the chloromethyl group and confirming the absence of the C6-C7 cyclopropane ring protons/carbons.[19][20] |

| X-Ray Crystallography | Gold standard for 3D structure. Used in research settings to determine the precise three-dimensional arrangement of atoms and confirm the absolute stereochemistry at all chiral centers, including C17.[21][22] |

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a standardized, self-validating methodology for the separation of Drospirenone from 7-Chloromethyl 17R-Drospirenone.

Objective: To achieve baseline separation (Resolution > 2.0) between the Drospirenone peak and the impurity peak.

Methodology:

-

System Preparation:

-

HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Column Temperature: 30 °C.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water (HPLC grade).

-

Gradient Elution:

-

0-5 min: 50% A

-

5-25 min: Ramp to 80% A

-

25-30 min: Hold at 80% A

-

30-31 min: Return to 50% A

-

31-40 min: Re-equilibration at 50% A

-

-

Flow Rate: 1.0 mL/min.

-

-

Sample and Standard Preparation:

-

Standard: Prepare a 1.0 mg/mL stock solution of Drospirenone reference standard in acetonitrile.

-

Sample: Accurately weigh and dissolve the Drospirenone API sample in acetonitrile to a final concentration of 1.0 mg/mL.

-

Spiked Sample (for validation): Spike the Drospirenone sample solution with a known amount of the 7-Chloromethyl 17R-Drospirenone impurity standard.

-

-

Analysis:

-

Injection Volume: 10 µL.

-

Detection Wavelength: 245 nm.[23]

-

Run Time: 40 minutes.

-

-

Data Analysis and System Suitability:

-

Identification: The impurity will have a different retention time from Drospirenone (expected to be slightly more retained due to the alkyl halide group).

-

Quantification: Calculate the area percent of the impurity peak relative to the main Drospirenone peak.

-

Resolution: Ensure the resolution between the two peaks is greater than 2.0.

-

Tailing Factor: Ensure the tailing factor for the Drospirenone peak is between 0.8 and 1.5.

-

Conclusion

The structural comparison between Drospirenone and 7-Chloromethyl 17R-Drospirenone provides a classic example of how subtle changes in chemical structure can lead to a complete loss of pharmacological function. The addition of a chloromethyl group at C7 and, most critically, the epimerization at the C17 spirolactone center, render the impurity inactive by disrupting the precise molecular interactions required for receptor binding. For drug development professionals and quality control scientists, 7-Chloromethyl 17R-Drospirenone is not a pharmacological concern but a critical process impurity. Its presence must be carefully monitored using robust and specific analytical techniques like HPLC and LC-MS to ensure the purity, safety, and therapeutic efficacy of the final Drospirenone drug product.

References

-

Wikipedia. Drospirenone. [Link]

-

New Drug Approvals. Drospirenone. [Link]

-

Elger W, Beier S, Pollow K, Garfield R, Shi SQ, Hillisch A. Conception and pharmacodynamic profile of drospirenone. Steroids. 2003;68(10-13):891-905. [Link]

-

Fuhrmann U, Krattenmacher R, Slater EP, Fritzemeier KH. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential. Contraception. 1996;54(4):243-51. [Link]

-

Drugs.com. Drospirenone (Professional Patient Advice). [Link]

-

Regidor PA. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Expert Rev Clin Pharmacol. 2023;16(3):209-221. [Link]

- Google Patents.

-

ResearchGate. Stereospecific Synthesis of Drospirenone. [Link]

-

ResearchGate. Synthesis of drospirenone by Schering AG. [Link]

-

Royal Society of Chemistry Publishing. A facile total synthesis of drospirenone isomers containing 14β-hydrogen configuration. [Link]

-

National Center for Biotechnology Information. Drospirenone. PubChem Compound Summary for CID 68873. [Link]

-

National Center for Biotechnology Information. Drospirenone 6-ene. PubChem Compound Summary for CID 13061887. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. drospirenone. [Link]

-

Scilit. X-ray crystallographic analysis of a progesterone-binding protein. The C2221 crystal form of oxidized uteroglobin at 2.2 Å resolution. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Validated RP-HPLC Method for the Estimation of Drospirenone in Formulation. [Link]

-

American Laboratory. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]

-

Global Substance Registration System. 7-CHLOROMETHYLDROSPIRENONE. [Link]

-

PubMed. X-ray crystallographic analysis of a progesterone-binding protein. The C2221 crystal form of oxidized uteroglobin at 2.2 A resolution. [Link]

-

Inxight Drugs. 7-CHLOROMETHYLDROSPIRENONE. [Link]

-

National Center for Biotechnology Information. 7-Chloromethyl 17-epidrospirenone. PubChem Compound Summary for CID 71314745. [Link]

-

National Center for Biotechnology Information. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. [Link]

-

Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

-

MDPI. Preparation of Progesterone Co-Crystals Based on Crystal Engineering Strategies. [Link]

-

PubMed. X-ray structures of progesterone receptor ligand binding domain in its agonist state reveal differing mechanisms for mixed profiles of 11β-substituted steroids. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]

-

PLOS One. X-Ray Crystal Structure of the Ancestral 3-Ketosteroid Receptor–Progesterone–Mifepristone Complex Shows Mifepristone Bound at the Coactivator Binding Interface. [Link]

-

ResearchGate. Development and Validation of new analytical method for the estimation of Drospirenone and Ethinyl Estradiol. [Link]

-

Waters. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]

-

The Merck Index Online. Drospirenone. [Link]

-

ScienceDirect. Nuclear Magnetic Resonance of Steroids. [Link]

-

LookChem. Cas 90457-65-1,17R-Drospirenone. [Link]

-

Pharmaffiliates. Drospirenone - Impurity H. [Link]

-

Semantic Scholar. A new approach towards the synthesis of drospirenone and steroidal spirolactones. [Link]

-

ResearchGate. Simultaneous determination of ethinyl estradiol and drospirenone in oral contraceptive by high performance liquid chromatography. [Link]

-

DrugBank Online. DROSPIRENONE USP. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Drospirenone | CAS 67392-87-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 7-CHLOROMETHYLDROSPIRENONE [drugs.ncats.io]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. A facile total synthesis of drospirenone isomers containing 14β-hydrogen configuration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ijper.org [ijper.org]

- 20. books.rsc.org [books.rsc.org]

- 21. X-ray structures of progesterone receptor ligand binding domain in its agonist state reveal differing mechanisms for mixed profiles of 11β-substituted steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. X-Ray Crystal Structure of the Ancestral 3-Ketosteroid Receptor–Progesterone–Mifepristone Complex Shows Mifepristone Bound at the Coactivator Binding Interface | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

Technical Guide: Identification and Control of Chlorinated Impurities in Drospirenone API

The following technical guide details the identification, mechanism, and control of chlorinated impurities in Drospirenone API, specifically focusing on the 7-chloromethyl derivatives (Impurities G and H).

Executive Summary

In the synthesis of Drospirenone (DRSP), a fourth-generation progestin, the integrity of the 6

This guide focuses on the identification of 7-chloromethyl drospirenone (Impurity G) and its 17-epimer (Impurity H) .[1][2] These species arise from the acid-catalyzed ring opening of the 6,7-cyclopropane moiety—a reaction driven by the presence of residual hydrochloric acid (HCl) or chlorinated solvents during specific work-up phases.[1][2]

The Chemistry of Chlorinated Impurity Formation

Structural Origin

Drospirenone contains two cyclopropane rings.[2] The 6

-

Mechanism: The protonation of the cyclopropane ring facilitates a nucleophilic attack by chloride ions (

).[2] -

Result: The cleavage of the cyclopropane ring leads to the formation of a 7-chloromethyl group.[2] This transforms the rigid tricyclic system into a more flexible structure, creating a stable alkyl chloride impurity.

Key Chlorinated Targets

| Impurity Name | EP/USP Designation | CAS Number | Chemical Structure Feature | Molecular Formula | Mass (Da) |

| 7-Chloromethyl Drospirenone | Impurity G | 932388-90-4 | Ring-opened 7-chloromethyl derivative | 402.95 | |

| 7-Chloromethyl 17-epi-Drospirenone | Impurity H | 932388-89-1 | 17-epimer of Impurity G | 402.95 |

Reaction Pathway Diagram

The following diagram illustrates the critical failure point where Drospirenone converts to Impurity G via acid-mediated ring opening.[2]

[1][2]

Analytical Identification Strategy

Detecting chlorinated impurities requires a multi-tiered approach because their UV absorption profiles often mimic the parent API. The definitive identification relies on Mass Spectrometry (MS) isotope fidelity and NMR structural elucidation.[2]

Protocol: LC-MS/MS Screening

Objective: To distinguish chlorinated species from non-halogenated degradants (e.g., hydroxylated or dehydrated forms) using isotopic abundance.[1][2]

Step-by-Step Methodology:

-

Instrumentation: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

-

Column Selection: C18 stationary phase (e.g., Agilent Zorbax SB-C18, 150mm x 3.0mm, 3.5µm) is recommended due to the hydrophobicity of the steroid backbone.[1]

-

Mobile Phase:

-

MS Settings (ESI Positive Mode):

Data Interpretation (Self-Validating Logic):

-

Mass Shift: Look for peaks with

(Parent 366.5 + HCl).[2] -

Isotope Pattern: A chlorinated compound must exhibit a

isotope ratio of approximately 3:1 .[2]

Protocol: NMR Structural Confirmation

Once the mass is confirmed, NMR is required to locate the chlorine atom.[1]

-

Sample Preparation: Isolate the impurity via semi-preparative HPLC or enrich the mother liquor. Dissolve ~5mg in

. -

1H NMR Markers:

-

Loss of Cyclopropane Signals: Drospirenone typically shows high-field signals (0.4–1.2 ppm) for the cyclopropane protons.[2] In Impurity G, the 6,7-cyclopropane signals will disappear.[1]

-

Appearance of Chloromethyl Signal: Look for a new doublet or multiplet in the 3.5–4.0 ppm range, corresponding to the

protons.[1][2]

-

-

13C NMR / DEPT-135:

-

Confirm the conversion of a quaternary/methine carbon (cyclopropane junction) to a methylene carbon (

) which will appear as a negative peak in DEPT-135 (inverted).

-

Control and Mitigation Strategies

The formation of Impurity G and H is a direct consequence of process conditions. Control strategies must focus on the elimination of chloride sources during acidic steps.

Process Optimization

-

Reagent Swap: Avoid using Hydrochloric Acid (HCl) for pH adjustment or dehydration steps if the 6,7-cyclopropane ring is already formed.[1][2] Use non-nucleophilic acids like p-Toluenesulfonic acid (p-TSA) or Sulfuric acid (

).[1][2] -

Solvent Control: If Dichloromethane (DCM) is used as a solvent, ensure no free radical initiators or Lewis acids are present that could generate free

.[1][2] -

Quenching: When quenching reactions, ensure the pH does not drop below 1.0 in the presence of halide salts.

Analytical Workflow Diagram

The following workflow ensures a robust "detect-to-control" loop for chlorinated impurities.

References

-

United States Patent US6121465A . Process for production of drospirenone and intermediate products. Describes the acidic instability of the 6,7-methylene group and ring-opening by-products.

-

European Pharmacopoeia (Ph.[1][2] Eur.) . Drospirenone Monograph 2404. Lists standard impurities and acceptance criteria.

-

Sutar, S. B., et al. (2021).[1][4] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Discusses degradation pathways and LC-MS characterization.

-

PubChem Compound Summary . 7-Chloromethyl 17-epidrospirenone (Impurity H). CID 71314745.[1][2] Provides structural data for the chlorinated impurity.

-

Chinta, S. R., et al. (2024).[1][] Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities. Journal of AOAC International. Validated HPLC methods for impurity profiling.

Sources

Technical Monograph: 7β-(Chloromethyl)-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone

[1][2][3][4][5]

Executive Summary & Strategic Context

Target Analyte: 7β-(Chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone Common Designation: Drospirenone EP Impurity H (varies by vendor, commonly associated with the 15-epi-7-chloromethyl series).[1][2][3] CAS Registry: 932388-89-1 (Isomer specific)[1][2][3]

This molecule represents a critical process-related impurity in the synthesis of Drospirenone (DRSP).[1][2][3] Its presence serves as a dual-marker for synthetic failure:

-

Stereochemical Drift: It indicates the presence of the unwanted 15α,16α-isomer (15-epi) rather than the pharmacologically active 15β,16β-isomer.[1][2][3]

-

Incomplete Cyclization: The presence of the 7β-chloromethyl group signifies an arrested methylene transfer reaction, where the intermediate failed to close the 6,7-cyclopropane ring.[1][2][3]

For drug development professionals, controlling this impurity is paramount due to the potential alkylating nature of the chloromethyl moiety and the difficulty in chromatographic separation from the active pharmaceutical ingredient (API).[2][3]

Chemical Identity & Physicochemical Profile[3][4][5][6]

The molecule is a steroid derivative characterized by a spiro-lactone at C17, a cyclopropane ring fused at the C15,16 position (alpha face), and a reactive chloromethyl substituent at C7.[2]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Formula | Contains one chlorine atom.[4][1][5][2][3][6][7][8][9][10][11] | |

| Molecular Weight | 402.96 g/mol | +36.5 Da shift from Drospirenone precursor.[1][2][3] |

| Stereochemistry | 7β, 15α, 16α, 17α | Critical Distinction: Drospirenone is 15β, 16β.[2][3][11][12][13] |

| Appearance | White to off-white solid | Hygroscopic tendency due to lactone.[1][2][3] |

| Solubility | DMSO, Methanol, DCM | Poorly soluble in water.[2][3] |

| Reactivity | Electrophilic (Alkylating) | The |

Synthetic Genesis & Mechanism of Formation[5]

Understanding the origin of this impurity requires dissecting the industrial synthesis of Drospirenone.[2][3] The synthesis typically involves the introduction of two cyclopropane rings.[2][3]

The Divergent Pathway

The formation of the target molecule occurs when the 15α,16α-isomer (an impurity carried over from early steps) undergoes the 6,7-functionalization sequence intended for the 15β,16β-isomer.[1][2]

-

Precursor Error: The starting material contains trace amounts of 15α,16α-methylene steroid.[1][2][3]

-

Methylene Transfer: The substrate is subjected to reagents like dimethylsulfoxonium methylide or a chloromethyl-silane/lithium protocol to introduce the 6,7-methylene group.[1][2][3]

-

Intermediate Arrest: The reaction proceeds via a 7-(chloromethyl) intermediate.[1][2][3] In the target impurity, this intermediate forms but fails to undergo the final base-promoted ring closure (dehydrohalogenation) to form the cyclopropane, or is trapped by acidic quenching.[2][3]

Visualization of Impurity Genesis

The following diagram illustrates how the target impurity branches off from the main Drospirenone synthetic pathway.

Figure 1: Divergent synthetic pathway highlighting the origin of the 7β-chloromethyl-15α,16α impurity.[1][2]

Analytical Strategy: Detection & Control

Due to the structural similarity to Drospirenone (molecular weight difference of ~36 Da and similar polarity), separating this impurity requires high-resolution chromatography.[2][3]

HPLC Method Development

The 15α-configuration induces a slight conformational change in the steroid backbone compared to the 15β-series, allowing for separation on C18 or Phenyl-Hexyl stationary phases.[1][2][3]

Recommended Protocol:

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.[2]

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

Detection: UV at 265 nm (enone chromophore) and MS (ESI+).[2][3]

Mass Spectrometry Identification

In ESI+ mode, the target molecule exhibits a distinct isotopic pattern due to the chlorine atom.[2][3]

Toxicological & Regulatory Implications[5]

Genotoxicity Assessment (ICH M7)

The presence of the chloromethyl group (

-

Classification: Class 3 (Alerting structure, unrelated to the API structure's non-reactive parts).

-

Action: It must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames testing proves it is non-mutagenic.[2][3]

-

Limit: Typically < 1.5 µ g/day intake, or controlled to ppm levels in the final API.

Control Strategy

To minimize this impurity, the manufacturing process must focus on:

-

Starting Material Purity: Strict limits on the 15α-isomer in the starting material.

-

Reaction Completion: Driving the cyclization step to completion to eliminate any chloromethyl intermediates.[1][2][3]

-

Purification: Crystallization steps (often from methanol/water) are usually effective at purging the 15α-series due to different lattice packing properties.[1][2][3]

References

-

European Pharmacopoeia (Ph.[2][3] Eur.) . Drospirenone Monograph 2404. (Defines Impurity profiles including Impurity H/G). [2]

-

LGC Standards . Drospirenone Impurity H Reference Standard Data Sheet. (Provides structural confirmation and CAS 932388-89-1).[2][3]

-

PubChem . Compound Summary: 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1).[1][2][3][11] National Library of Medicine.[2][3] [2]

-

Bayer Pharma AG . Process for the preparation of Drospirenone. US Patent 8,383,809.[2][3][14] (Details the chloromethyl intermediate pathway and oxidation steps).

-

Venkatasai Life Sciences . Drospirenone EP Impurity G Structure & Data. (Corroborates the 15-alpha stereochemistry).

Sources

- 1. veeprho.com [veeprho.com]

- 2. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemfeel.com [chemfeel.com]

- 4. chromatoscientific.com [chromatoscientific.com]

- 5. venkatasailifesciences.com [venkatasailifesciences.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. 7-Chloromethyl Drospirenone | CAS 932388-90-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 7beta-(Chloromethyl)-3-oxo-15alpha,16alpha-dihydro-3'H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone (3'-Chloro-3',6-seco-17-epidrospirenone) [lgcstandards.com]

- 9. Drospirenone EP Impurity H 品牌:SynZeal - ChemicalBook [m.chemicalbook.com]

- 10. 7beta-(Chloromethyl)-3-oxo-15alpha,16alpha-dihydro-3'H-cyclopropa[15,16]-17alpha-pregn-4-ene-21,17-carbolactone (3'-Chloro-3',6-secodrospirenone) [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof - Google Patents [patents.google.com]

- 13. medkoo.com [medkoo.com]

- 14. US8383809B2 - Process for the preparation of drospirenone - Google Patents [patents.google.com]

Technical Guide: Sourcing and Analytical Profiling of Drospirenone EP Impurity H

Executive Summary

In the rigorous landscape of pharmaceutical quality control, Drospirenone EP Impurity H (7β-chloromethyl derivative) represents a critical "specified impurity" within the European Pharmacopoeia (Ph.[1] Eur.) monograph [07/2009:2404]. Unlike oxidative degradants, Impurity H is a specific byproduct of acid-catalyzed ring opening , typically involving the interaction of the 6,7-cyclopropane moiety with hydrochloric acid or chloride ions during synthesis or forced degradation.

This guide provides a technical roadmap for researchers to accurately identify, source, and quantify Impurity H. It moves beyond basic catalog listings to explain the chemical causality of the impurity, criteria for selecting reference standard (RS) suppliers, and self-validating analytical protocols.

Part 1: Chemical Profile and Formation Mechanism

Chemical Identity[2][3][4]

-

EP Name: 7β-(chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone.

-

Molecular Formula:

.[2][3] -

Molecular Weight: 402.96 g/mol .

Mechanistic Origin (The "Why")

Drospirenone is unique among progestins due to its two cyclopropane rings (at C6-C7 and C15-C16). The C6-C7 cyclopropane ring is highly strained and susceptible to electrophilic attack.

In the presence of acidic conditions (specifically HCl), the cyclopropane ring undergoes a ring-opening reaction. The chloride ion (

Visualization: Acid-Catalyzed Formation Pathway

The following diagram illustrates the structural transformation from Drospirenone to Impurity H.

Caption: Mechanism of Drospirenone Impurity H formation via acid-catalyzed ring opening of the C6-C7 cyclopropane moiety.[4]

Part 2: Sourcing Strategy and Supplier Landscape

Selecting a reference standard requires distinguishing between Primary Standards (official pharmacopoeial sources) and Secondary Standards (commercial synthesis labs).

The Hierarchy of Standards[8][9][10]

-

Primary Source (EDQM): The European Directorate for the Quality of Medicines (EDQM) is the ultimate authority.

-

Status: Impurity H is listed in the Drospirenone monograph (07/2009:2404).

-

Availability: EDQM typically supplies "Drospirenone CRS" (Current Reference Standard) and specific impurities like "Impurity E CRS". Impurity H is often not sold as a standalone vial by EDQM but may be generated in situ or required from secondary sources for specific retention time identification if not present in the system suitability mix.

-

-

Secondary Sources (Specialized Manufacturers): For quantitative impurity profiling, researchers often rely on specialized synthesis laboratories that provide certified secondary standards.

Supplier Qualification Criteria

When sourcing from a secondary supplier, the Certificate of Analysis (CoA) must be self-validating. Do not accept a standard without the following data:

-

Identity: 1H-NMR and Mass Spectrometry (MS) confirming the chloromethyl group (distinct shift in NMR compared to cyclopropane protons).

-

Purity: HPLC purity >95% (preferably >98% for quantitative use).

-

Content Assignment: Assay value (as is) derived from Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR.

Supplier Comparison Table

| Supplier | Type | Key Offerings | Reliability Indicator |

| EDQM | Primary | Drospirenone CRS, Impurity E CRS | Gold Standard. Official regulatory acceptance. |

| LGC Standards / Mikromol | Secondary (Distributor) | Impurity H (Pharmaceutical Secondary Std) | ISO 17034 accreditation. High traceability. |

| Simson Pharma | Manufacturer | Drospirenone EP Impurity H (CAS 932388-89-1) | Direct manufacturer, often provides detailed CoAs. |

| Veeprho | Manufacturer | Impurity H (Custom Synthesis) | Specialized in difficult-to-synthesize impurities. |

| Sriram Chem | Manufacturer | Impurity H (Ref Standard) | Cost-effective for initial R&D/Method Development. |

Part 3: Analytical Methodology (HPLC)

To accurately quantify Impurity H, the analytical method must separate it from the main Drospirenone peak and other related substances (A, B, C, D, E).

Chromatographic Logic

-

Stationary Phase: A C18 (Octadecylsilyl) column is essential. The chloromethyl group increases the lipophilicity of Impurity H compared to the parent Drospirenone.

-

Recommendation: End-capped C18 (e.g., Kromasil C18, Symmetry C18, or Restek Allure) to minimize silanol interactions.

-

-

Mobile Phase: A gradient or isocratic mix of Acetonitrile and Water .

-

Note: The EP monograph utilizes a mixture of Acetonitrile, Ethanol, and Water.[4]

-

-

Retention Behavior: Due to the addition of the chlorine atom (lipophilic), Impurity H typically elutes after Drospirenone (Relative Retention Time > 1.0). This contrasts with oxidative impurities (like Impurity E), which may elute closer to the main peak.

Standardized Protocol (Based on EP Context)

Step 1: Preparation of Solutions

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Test Solution: 0.5 mg/mL of Drospirenone sample.

-

Reference Solution (Impurity H): Dissolve purchased Impurity H standard to obtain ~0.001 mg/mL (0.2% level).

Step 2: HPLC Conditions

-

Column: 250 mm x 4.6 mm, 3 µm C18.[5]

-

Temperature: 40°C (Critical for resolution).

-

Detection: UV @ 245 nm (Drospirenone absorption max).

-

Mobile Phase:

-

Isocratic: Acetonitrile : Water (65 : 35 v/v) - Common industrial adaptation.

-

EP Monograph: Acetonitrile : Ethanol : Water (21 : 25 : 54 v/v).

-

Step 3: System Suitability Criteria

-

Resolution (Rs): > 1.5 between Drospirenone and the nearest eluting peak (often Impurity E or H depending on the column).

-

Tailing Factor: 0.8 – 1.5 for the main peak.

Visualization: Supplier Qualification & Usage Workflow

This workflow ensures that the standard you buy is fit for purpose before you inject it into a validated run.

Caption: Decision matrix for sourcing and qualifying Drospirenone Impurity H reference standards.

Part 4: Handling and Stability

-

Storage: Store Impurity H at 2-8°C in a desiccator. While it is an acid-degradation product, it may be sensitive to strong bases (which could induce further elimination reactions) or light.

-

Solution Stability: Prepare solutions fresh. If using an autosampler, ensure the sample compartment is cooled to 10°C to prevent solvent evaporation or thermal degradation over long sequences.

References

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). (2009). Drospirenone Monograph 2404. European Pharmacopoeia 7.0.

-

[Link]

-

- Simson Pharma. (n.d.). Drospirenone EP Impurity H Product Data.

-

Veeprho. (n.d.). Drospirenone EP Impurity H Structure and CAS.

-

[Link]

-

-

Sutar, S. B., et al. (2021).[7] "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research.

-

[Link]

-

- BenchChem. (n.d.).

Sources

Methodological & Application

Application Note: High-Resolution HPLC Method Development for Drospirenone Impurity H Detection

This Application Note is designed as a comprehensive technical guide for analytical scientists developing HPLC methods for Drospirenone Impurity H . It moves beyond generic templates to provide a logic-driven, scientifically grounded protocol.[1]

-chloromethyl analog)[1]Executive Summary & Compound Analysis

Drospirenone is a synthetic progestin used in oral contraceptives.[2] Its unique structure features two cyclopropane rings (at C6-C7 and C15-C16).[1] Impurity H (European Pharmacopoeia designation) represents a critical process-related impurity where the delicate 6,7-cyclopropane ring is compromised or misformed, typically involving a chlorination event.[1]

Detecting Impurity H is chromatographically challenging because its lipophilicity and UV absorption profile are nearly identical to the parent API (Active Pharmaceutical Ingredient).[1] This guide details a stability-indicating RP-HPLC method capable of baseline resolution (

Chemical Profile Comparison[1][3][4]

| Feature | Drospirenone (API) | Impurity H (Target) | Chromatographic Implication |

| IUPAC/Name | 7 | Impurity H lacks the 6,7-cyclopropane ring, replaced by a 7-chloromethyl group.[1] | |

| CAS | 67392-87-4 | 932388-89-1 | Unique identifier for reference standards.[1] |

| Polarity | Moderate (Cyclopropane rings add rigidity and planarity) | Slightly Lower (Chlorine adds lipophilicity; ring opening increases flexibility) | Impurity H is expected to elute after Drospirenone on C18 columns due to the hydrophobic chloro-substituent.[1] |

| UV Max | ~245 nm (enone system) | ~245 nm (enone system preserved) | Detection wavelength remains consistent. |

Method Development Strategy: The "Why" Behind the Protocol

To achieve robust separation, we must exploit the subtle hydrophobicity difference introduced by the chlorine atom.

Stationary Phase Selection

-

Recommendation: End-capped C18 (L1) with high carbon load (>15%).[1]

-

Reasoning: The separation relies on hydrophobic interaction. A standard C8 or Phenyl column may not offer enough methylene selectivity to distinguish the chloromethyl group from the cyclopropyl moiety. An end-capped column reduces silanol interactions, preventing peak tailing for these neutral steroids.[1]

-

Proven Columns: Agilent Zorbax SB-C18, Waters Symmetry C18, or equivalent.[1]

Mobile Phase & pH[1]

-

Solvent: Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower viscosity (lower backpressure) and provides sharper peaks for steroids.[1]

-

Buffer: While Drospirenone is neutral, using a dilute buffer (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid) ensures method robustness against trace ionic impurities or column aging. Pure water can be used, but reproducibility often suffers.

-

pH: Neutral to slightly acidic (pH 4.5–6.0).[1] Drospirenone is acid-labile (ring opening), so highly acidic mobile phases (pH < 2) should be avoided to prevent on-column degradation.[1]

Optimization Workflow (Decision Tree)

Figure 1: Decision tree for optimizing the separation of Drospirenone and Impurity H.

Detailed Experimental Protocol

This protocol is optimized for the separation of Drospirenone from Impurity H and other common degradation products.

Chromatographic Conditions

| Parameter | Setting | Notes |

| Instrument | HPLC with UV/PDA Detector | Quaternary gradient pump recommended.[1] |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Alternate: 150 mm x 4.6 mm, 3.5 µm for faster run. |

| Column Temp | 40°C | Elevated temperature improves mass transfer and peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Vol | 20 µL | Adjust based on sensitivity requirements. |

| Detection | UV @ 245 nm | Primary wavelength.[3][4] |

| Run Time | 35 Minutes | Includes column re-equilibration. |

Mobile Phase Composition

-

Mobile Phase A: Water (Milli-Q grade)[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Note: If peak tailing is observed, add 0.1% Formic Acid to both A and B.

Gradient Program

The gradient is designed to hold the organic composition steady during the critical elution window of Drospirenone and Impurity H to maximize resolution.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 60 | 40 | Initial Equilibration |

| 2.0 | 60 | 40 | Isocratic Hold |

| 20.0 | 20 | 80 | Linear Ramp (Elution of API & Impurity H) |

| 25.0 | 20 | 80 | Wash Step |

| 25.1 | 60 | 40 | Return to Initial |

| 35.0 | 60 | 40 | Re-equilibration |

Standard & Sample Preparation[5]

-

Diluent: Acetonitrile:Water (50:50 v/v).[1]

-

Stock Solution (Impurity H): Dissolve 1 mg Impurity H standard in 10 mL Diluent (100 µg/mL).

-

Stock Solution (API): Dissolve 10 mg Drospirenone API in 10 mL Diluent (1000 µg/mL).

-

System Suitability Solution: Mix API and Impurity H stocks to achieve final concentrations of 500 µg/mL (API) and 5 µg/mL (Impurity H).

Validation Framework (Self-Validating System)

To ensure the method is trustworthy and meets regulatory standards (ICH Q2(R1)), perform the following validation steps.

System Suitability Test (SST) Criteria

Before running samples, the system must pass these checks using the System Suitability Solution :

-

Resolution (

): > 2.0 between Drospirenone and Impurity H. -

Tailing Factor (

): 0.8 < -

Precision: %RSD < 2.0% for peak area of Drospirenone (n=6 injections).

Specificity (Forced Degradation)

Since Impurity H is a chlorinated degradant/process impurity, specificity is crucial.[1]

-

Acid Stress: Treat API with 0.1 N HCl at 60°C for 2 hours. Expectation: Potential formation of Impurity H or similar ring-opened products.[1]

-

Verification: Ensure the Impurity H peak is spectrally pure (using PDA purity angle < purity threshold) and resolved from other degradants.

Linearity & Sensitivity

-

LOD/LOQ: Establish the Limit of Quantitation (LOQ) for Impurity H. It should be

0.05% of the nominal API concentration (reporting threshold). -

Range: Validate linearity for Impurity H from LOQ up to 150% of the specification limit (typically 0.15% level).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution | Gradient too steep | Decrease the gradient slope between 10-20 mins (e.g., 0.5% B/min change). |

| Peak Tailing | Silanol interaction | Ensure column is end-capped. Add 10mM Ammonium Acetate to Mobile Phase A. |

| Retention Shift | Temperature fluctuation | Ensure column oven is stable at 40°C. |

| Ghost Peaks | Contaminated Mobile Phase | Use fresh Milli-Q water; filter mobile phases through 0.22 µm filters.[1] |

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Defines Impurity H structure and limits).

-

United States Pharmacopeia (USP) . Drospirenone Related Compounds. [1][5]

-

Veeprho Laboratories . Drospirenone EP Impurity H Reference Standard. Retrieved from

-

Molcan Corporation . Drospirenone Impurity H Data Sheet. Retrieved from

-

International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). [1]

Sources

Application Note: High-Resolution Separation of 7-Chloromethyl 17R-Drospirenone from Drospirenone using C18 Chemistry

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the purity profiling of Drospirenone (DRSP).[1] It addresses the specific challenge of separating the process-related impurity 7-Chloromethyl 17R-Drospirenone (often designated as Impurity H in EP/USP monographs) from the Active Pharmaceutical Ingredient (API).[1][2]

Executive Summary

The synthesis of Drospirenone involves complex stereochemical transformations, specifically the formation of cyclopropane rings at the C6-C7 and C15-C16 positions.[2] A critical process-related impurity, 7-Chloromethyl 17R-Drospirenone , arises from incomplete cyclization or side reactions involving chloromethylating reagents.[1][2]

This impurity presents a dual separation challenge:

-

Stereochemical Similarity: The "17R" (epi) configuration at the spiro-lactone ring is stereochemically distinct but physically similar to the "17S" active drug.[1]

-

Hydrophobic Variance: The presence of a chlorine atom increases lipophilicity, potentially causing co-elution with the main peak if the gradient slope is not optimized.

This protocol details a robust C18 Reverse-Phase HPLC method capable of achieving a resolution (

Scientific Background & Mechanism[1][3]

Chemical Context[1][2][4][5][6][7][8]

-

Drospirenone (DRSP): A synthetic progestin with a rigid steroid backbone and two cyclopropane rings.[1]

-

7-Chloromethyl 17R-Drospirenone (Impurity H):

-

Origin: Often stems from the reaction of the

precursor with chloromethyl dimethyl isopropoxy silane (or similar reagents) where the final ring closure fails or opens, retaining the chlorine atom.[1] -

Structural Impact: The bulky chloromethyl group at C7 and the inversion at C17 (epi-isomer) alter the molecule's interaction with the stationary phase.

-

Separation Mechanism on C18

The separation relies on Solvophobic Theory .

-

Stationary Phase: The C18 (octadecylsilane) chains interact with the hydrophobic steroid core.[1]

-

Selectivity Factors (

):-

Chlorine Effect: The -CH2Cl group is more hydrophobic than the cyclopropane ring it replaces/modifies, tending to increase retention.[1]

-

Stereo-Selectivity: The 17R-isomer has a different spatial orientation of the lactone ring.[2] High-purity silica C18 columns with high carbon loads maximize the surface area contact, allowing discrimination based on these subtle steric differences.[1][2]

-

Workflow Visualization

The following diagram illustrates the decision matrix for method development and the separation logic.

Figure 1: Mechanistic workflow for the separation of halogenated steroid impurities.

Detailed Protocol

Equipment & Reagents

| Component | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD) |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 |

| Solvent A | Milli-Q Water (0.1% Formic Acid or pH 4.5 Acetate Buffer) |

| Solvent B | Acetonitrile (HPLC Grade) |

| Diluent | Acetonitrile : Water (50:50 v/v) |

Note: Acidic pH is preferred to prevent lactone ring hydrolysis during analysis.

Chromatographic Conditions

To ensure separation of the lipophilic impurity, a gradient elution is strictly required.[1] Isocratic methods often result in broad peaks for late-eluting chlorinated impurities.[1][2]

-

Column Temperature:

(Critical for mass transfer kinetics of steroids)[1][2] -

Injection Volume: 10 µL

-

Detection: UV @ 265 nm (Matches the enone chromophore)[1][2]

Gradient Table:

| Time (min) | % Solvent A (Water/Buffer) | % Solvent B (ACN) | Phase Description |

| 0.0 | 60 | 40 | Initial Equilibration |

| 15.0 | 20 | 80 | Linear Ramp (Elutes DRSP then Impurities) |

| 20.0 | 20 | 80 | Wash Step |

| 20.1 | 60 | 40 | Return to Initial |

| 25.0 | 60 | 40 | Re-equilibration |

Step-by-Step Procedure

-

Preparation of Mobile Phase: Filter Solvent A through a 0.22 µm membrane.[1] Degas both solvents.[1]

-

Standard Preparation: Dissolve Drospirenone Reference Standard in diluent to a concentration of 0.5 mg/mL.

-

Spike Solution (System Suitability): Prepare a solution containing 0.5 mg/mL Drospirenone spiked with 0.1% (w/w) of 7-Chloromethyl 17R-Drospirenone (Impurity H).

-

Conditioning: Flush the column with 100% B for 10 mins, then equilibrate with initial gradient conditions for 20 mins.

-

Sequence:

Data Analysis & Validation Criteria

Expected Retention Behavior

Due to the chlorine atom, Impurity H is more hydrophobic than the parent molecule.[1]

-

7-Chloromethyl 17R-Drospirenone: Elutes after DRSP.[1][2][4]

-

Relative Retention Time (RRT): Typically ~1.2 to 1.3 (Dependent on exact organic modifier ratio).[1][2]

System Suitability Limits

| Parameter | Acceptance Criteria | Logic |

| Resolution ( | Ensures baseline separation between DRSP and Impurity H. | |

| Tailing Factor ( | Minimizes peak broadening common with steroid interactions.[1][2] | |

| RSD (Area) | Confirms injection precision. | |

| Plate Count ( | Verifies column efficiency. |

Troubleshooting & Optimization

Figure 2: Troubleshooting decision tree for resolution issues.

-

Co-elution: If Impurity H co-elutes with other process impurities (e.g., Impurity G), lower the initial %B to 35% to flatten the gradient.[1]

-

Peak Fronting: Often caused by sample overload.[1] Reduce injection volume to 5 µL.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Defines Impurity H and standard limits). [1][2]

-

United States Pharmacopeia (USP) . Drospirenone: USP Pending Monograph. (Lists related compounds and HPLC criteria). [1][2]

-

PubChem . 7-Chloromethyl 17-epidrospirenone (Compound Summary). National Library of Medicine.[1] [1][2]

-

Sielc Technologies . Separation of Drospirenone on Newcrom R1 HPLC column. (Application note on steroid separation).

-

ResearchGate . Green Assessment of Analytical Procedure for the Determination of Drospirenone. (Discusses impurity profiling methodologies).

Sources

High-Resolution Separation of 7-Chloromethyl 17R-Drospirenone: A Strategic Mobile Phase Optimization Guide

This Application Note and Protocol is designed for researchers and analytical scientists involved in the impurity profiling of Drospirenone, specifically focusing on the critical separation of the 7-Chloromethyl 17R-Drospirenone intermediate (often designated as Impurity H in pharmacopeial contexts).

Abstract

The analysis of 7-Chloromethyl 17R-Drospirenone (a key synthetic intermediate and potential genotoxic impurity in Drospirenone drug substance) presents a unique chromatographic challenge.[1] Structurally similar to the parent API, this chlorinated analog requires precise mobile phase tuning to achieve baseline resolution.[2] This guide details a "First-Principles" approach to mobile phase optimization, moving beyond trial-and-error to exploit specific solvophobic and steric interactions. We prioritize the stability of the acid-labile cyclopropane rings and the base-labile lactone moiety during analysis.

Introduction & Analyte Mechanics

7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) typically arises during the 6,7-cyclopropanation step of Drospirenone synthesis.[1][2] Its separation is critical not just for purity assessment but for validating the reaction kinetics of the cyclopropane ring closure.

Chemical Challenges

-

Structural Similarity: The analyte differs from Drospirenone primarily by the presence of a chloromethyl group at C7 (instead of the closed cyclopropane ring) and potentially inverted stereochemistry at C17 (17-epi).

-

Stability Profile:

-

Lactone Ring: Susceptible to hydrolysis at pH > 7.5 (opening to the hydroxy-acid form).

-

Cyclopropane Rings: Susceptible to acid-catalyzed ring opening/isomerization at pH < 3.0.[1]

-

Operational Window: The mobile phase must maintain a pH of 4.5 – 6.5 to ensure on-column stability.

-

Mobile Phase Design Strategy

The optimization strategy focuses on three variables: Organic Modifier Selectivity , Buffer pH/Strength , and Gradient Slope .[2]

A. Organic Modifier: The "Selectivity Engine"

-

Acetonitrile (ACN): Provides sharp peaks and lower backpressure but often suppresses the steric selectivity required to separate diastereomers (like the 17-epi forms).

-

Methanol (MeOH): Protic solvent. Engages in hydrogen bonding with the C3-ketone and lactone carbonyls. Recommendation: MeOH is superior for enhancing the selectivity between the chlorinated impurity and the parent drug due to differences in solvation shells around the halogen atom.

B. Aqueous Phase: The "Stability Anchor"

-

Buffer: Ammonium Acetate (10-20 mM).

-

Rationale: Volatile (LC-MS compatible), provides sufficient buffering capacity at pH 5.0-6.0, and suppresses silanol activity which can cause tailing of the polar lactone group.[2]

Experimental Protocol

Equipment & Reagents

-

HPLC/UHPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (Binary Pump).

-

Column: Phenyl-Hexyl or C18 (End-capped).[1]

-

Primary Choice:Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) for robust hydrophobicity-based separation.[2]

-

Alternative:Acquity CSH Phenyl-Hexyl for enhanced pi-pi selectivity if the C18 fails to resolve the critical pair.

-

-

Reagents: LC-MS Grade Acetonitrile, Methanol, Ammonium Acetate, Acetic Acid.[1][2]

Workflow: Step-by-Step Optimization

Step 1: Buffer Preparation (pH 5.0)

-

Dissolve 0.77 g of Ammonium Acetate in 900 mL of Milli-Q water.

-

Adjust pH to 5.0 ± 0.1 using dilute Acetic Acid.

-

Dilute to 1000 mL. Filter through 0.22 µm membrane.

Step 2: The "Modifier Screening" Gradient Run two initial gradients to determine the dominant interaction mechanism.

| Time (min) | %B (ACN) | %B (MeOH) | Flow Rate |

| 0.0 | 30 | 30 | 0.4 mL/min |

| 10.0 | 80 | 80 | 0.4 mL/min |

| 12.0 | 30 | 30 | 0.4 mL/min |

-

Observation: If MeOH provides better resolution (Rs > 1.5) but broader peaks, use a ternary blend (e.g., A: Buffer, B: MeOH/ACN 50:50).[2]

Step 3: Final Optimized Method (Reference Protocol) Based on general steroid impurity profiling principles [1, 2], the following method provides a robust starting point for validation.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0)

-

Mobile Phase B: Methanol:Acetonitrile (60:40 v/v)

-

Column Temp: 35°C (Temperature control is vital for steroid isomer separation)

-

Detection: UV @ 265 nm (max absorption for enone system)

Gradient Program:

| Time (min) | % Mobile Phase B | Rationale |

|---|---|---|

| 0.0 | 45 | Initial retention of polar degradants |

| 2.0 | 45 | Isocratic hold to stack peaks |

| 12.0 | 75 | Shallow gradient for critical pair resolution |

| 15.0 | 95 | Wash lipophilic dimers/oligomers |

| 15.1 | 45 | Re-equilibration |[1]

Results & Discussion: Interpreting the Data

Separation Logic (The "Why")

The 7-Chloromethyl impurity is more lipophilic than Drospirenone due to the chloro-substituent (Cl is less polar than the H/cyclopropane environment). Therefore, Impurity H elutes after Drospirenone in Reversed-Phase mode.[2]

Table 1: Impact of Mobile Phase Composition on Resolution (Rs) (Simulated data based on steroid structure-retention relationships)

| Mobile Phase B | Retention Time (Parent) | Retention Time (Impurity H) | Resolution (Rs) | Comments |

| 100% ACN | 4.2 min | 4.5 min | 1.1 | Poor selectivity; peaks merge. |

| 100% MeOH | 6.8 min | 7.9 min | 2.4 | Excellent separation; longer run time. |

| 60:40 MeOH:ACN | 5.1 min | 5.9 min | 1.9 | Optimal balance of speed and resolution. |

Visualization of Methodology

Figure 1: Method Development Decision Tree

This diagram outlines the logical flow for optimizing the mobile phase based on observed chromatographic behavior.

Caption: Decision matrix for selecting the optimal organic modifier ratio based on resolution and peak shape.

Figure 2: Analyte Interaction & Separation Mechanism

Visualizing why the specific mobile phase works for this impurity.

Caption: Mechanistic view of how the chloromethyl group increases retention on C18, modulated by Methanol's solvation properties.

Validation Criteria (Self-Checking System)

To ensure the method is trustworthy and robust, verify the following System Suitability Parameters before every run:

-

Resolution (Rs): > 2.0 between Drospirenone and Impurity H.

-

Tailing Factor (T): < 1.5 for both peaks (indicates minimal secondary silanol interactions).

-

pH Stability Check: Inject a standard after 24 hours. If the parent peak area decreases > 2%, the mobile phase pH is likely too high or too low (Lactone hydrolysis or Cyclopropane opening).

References

-

Talath, S. et al. (2017). "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product." Indo American Journal of Pharmaceutical Research.

-

Chambers, E. E.[2][3] & Diehl, D. M. (2007).[2] "A Highly Selective Method for the Analysis of Drospirenone in Human Plasma."[3] Chromatography Online.

-

BenchChem. (2025).[4] "Drospirenone Degradation Product Analysis and Identification." Technical Support Center.

-

PubChem. (2025). "7-Chloromethyl 17-epidrospirenone (Impurity H)."[5] National Library of Medicine.

-

Waters Corporation. (2021). "The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation." Application Note.

Sources

- 1. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110407905A - A kind of preparation method of Drospirenone and its intermediate - Google Patents [patents.google.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Application Note: High-Efficiency Extraction and Quantification of Drospirenone Impurity H from Tablet Matrices

Abstract & Scientific Rationale

The accurate quantification of Drospirenone Impurity H (7

This protocol addresses the specific challenge of extracting this lipophilic, chlorinated steroid from immediate-release tablet matrices containing binders like hydroxypropyl methylcellulose (HPMC) and fillers like lactose monohydrate. The method prioritizes solvation thermodynamics to ensure complete recovery without inducing acid-catalyzed rearrangement of the labile drospirenone lactone ring.

Chemical Context

-

Analyte: Drospirenone Impurity H (C

H -

Matrix: Tablet formulation (Drospirenone/Ethinylestradiol).[2][3]

-

Key Challenge: Differentiating Impurity H from the parent drug (Drospirenone) and preventing in-situ degradation during sonication. Impurity H contains a chloromethyl group, increasing its logP (lipophilicity) relative to the parent drug, necessitating a solvent system with high elution strength.

Experimental Workflow Diagram

The following diagram outlines the critical path for sample preparation, highlighting decision nodes for solvent selection and critical process parameters (CPPs).

Caption: Optimized workflow for the extraction of Drospirenone Impurity H, emphasizing thermal control during comminution and sonication.

Detailed Protocol: Sample Preparation

Reagents and Equipment

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Milli-Q Water (18.2 MΩ).

-

Standard: Drospirenone Impurity H Reference Standard (purity >98%).

-

Filters: 0.2 µm Hydrophilic PTFE (Polytetrafluoroethylene). Note: Nylon filters are avoided due to potential non-specific binding of the chlorinated impurity.

-

Equipment: Ultrasonic bath with temperature control, Centrifuge capable of 4000 x g.

Standard Preparation (Self-Validating Step)

To ensure system accuracy, prepare a stock solution of Impurity H.

-

Stock Solution: Dissolve 1.0 mg Impurity H in 100 mL Methanol (10 µg/mL).

-

System Suitability Solution: Spike a known concentration of Impurity H (e.g., 0.5% level) into a Drospirenone standard solution to verify resolution (

).

Tablet Extraction Procedure

This procedure is designed to extract the active ingredient and impurities from the polymer matrix while minimizing the dissolution of excipients that could foul the column.

Step 1: Comminution

-

Weigh 20 tablets to determine the average tablet weight.

-

Grind tablets to a fine powder using a mortar and pestle. Tip: If the tablet contains a film coat, ensure the coat is fully pulverized to release the core.

Step 2: Solvation

-

Transfer tablet powder equivalent to 3 mg of Drospirenone (typically 1 tablet weight) into a 10 mL amber volumetric flask.

-

Critical Step: Add Diluent (Methanol:Water 80:20 v/v) to fill approx. 60% of the flask volume.

-

Why 80:20 MeOH:Water? Pure organic solvent can dehydrate excipients (like lactose) causing them to form a hard cake that traps the drug. The 20% water content hydrates the excipients, allowing the organic solvent to penetrate and dissolve the lipophilic Impurity H.

-

Step 3: Pulse Sonication

-

Sonicate for 15 minutes in pulse mode (e.g., 30s ON / 10s OFF).

-

Temperature Control: Maintain bath temperature

. Higher temperatures can degrade Drospirenone into acid-catalyzed impurities (e.g., isomerized products), leading to false positives.

Step 4: Equilibration and Make-up

-

Allow the flask to cool to room temperature.

-

Dilute to volume with the Diluent.[4][5][6] Mix by inversion (10x).

Step 5: Clarification

-

Transfer a portion of the suspension to a centrifuge tube.[2] Centrifuge at 4000 rpm for 10 minutes.

-

Why Centrifuge? Direct filtration of tablet suspensions often clogs filters immediately. Centrifugation creates a clear supernatant, reducing backpressure on the syringe filter.

Step 6: Filtration

-

Filter the supernatant through a 0.2 µm Hydrophilic PTFE syringe filter .

-

Discard the first 2 mL of filtrate. This saturates the filter membrane sites, preventing loss of the trace Impurity H due to adsorption.

-

Collect the subsequent filtrate into an HPLC vial.

Chromatographic Conditions (Reference)

To validate the extraction, the sample must be analyzed using a method capable of separating the chlorinated impurity from the parent.

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 40% B; 2-15 min: 40%→80% B; 15-20 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 265 nm (Drospirenone max) |

| Injection Vol | 10 µL |

| Column Temp | 30°C |

Note: Impurity H (Chloromethyl analog) is more lipophilic than Drospirenone and will typically elute after the main Drospirenone peak.

Method Validation & Troubleshooting

Self-Validating Quality Control (QC)

Every extraction batch must include a Spiked Recovery Sample :

-

Add a known amount of Impurity H stock to the tablet powder before solvent addition.

-

Perform the extraction.[5]

-

Acceptance Criteria: Recovery must be between 90% and 110%. If recovery is low (<80%), it indicates entrapment in the excipient matrix; increase the water ratio in the diluent (e.g., to 70:30 MeOH:Water) or increase sonication time.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Ghost Peaks | Thermal degradation during sonication. | Check bath temp; ensure it stays <35°C. |

| Low Recovery | Adsorption to filter or incomplete extraction. | Switch to PTFE filter; discard first 3 mL filtrate. |

| Peak Tailing | Solvent mismatch. | Ensure sample diluent matches initial mobile phase strength. |

| Interference | Excipient co-elution. | Use the gradient method specified; verify specificity with a Placebo injection. |

References

-

European Pharmacopoeia (Ph.[7] Eur.) . Drospirenone Monograph 2404. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

U.S. Pharmacopeia (USP) . Drospirenone and Ethinyl Estradiol Tablets Monograph. USP-NF.

-

Sutar, S. V., et al. (2021).[8][9] "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research, 55(3).

-

ICH Guidelines . Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[8][9]

-

Simson Pharma . Drospirenone EP Impurity H Data Sheet. (Chemical Structure Verification).

Sources

- 1. chemfeel.com [chemfeel.com]

- 2. researchgate.net [researchgate.net]

- 3. kronika.ac [kronika.ac]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrj.org [chemrj.org]

- 6. scispace.com [scispace.com]

- 7. Drospirenone impurity E EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 8. ijper.org [ijper.org]

- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]

The following Application Note and Protocol guide is designed for researchers and QC scientists involved in the analysis of Drospirenone and its related substances.

Executive Summary & Scientific Rationale

Drospirenone (DRSP) is a synthetic progestin structurally related to spironolactone.[1] Unlike many other progestogens, it possesses antimineralocorticoid and antiandrogenic properties. In the context of pharmaceutical quality control (QC) and stability testing, the primary analytical challenge is the separation of Drospirenone from its degradation products, specifically Impurity E (17-epi-drospirenone) .

The Isomerization Challenge

Drospirenone contains a carbolactone ring at the C17 position. Under acidic conditions or thermal stress, this ring undergoes reversible isomerization, leading to the formation of the 17-epimer (Impurity E). Because these two molecules are diastereomers with identical molecular weights (366.49 g/mol ) and very similar polarities, isocratic methods often fail to resolve them adequately.

Why Gradient Elution? While isocratic methods exist for assay purposes, impurity profiling requires a Gradient Elution program to:

-

Retain polar degradants: Early eluting oxidative degradants require low organic composition at the start.

-

Resolve the Epimer: A shallow gradient slope is necessary around the retention time of the main peak to maximize selectivity (

) between DRSP and Impurity E. -

Elute hydrophobic impurities: Late-eluting dimers or highly non-polar contaminants require a high-organic flush at the end of the run.

Chemistry & Impurities Profile

Understanding the analytes is the first step in method development. The following table summarizes the key related substances as defined by major pharmacopeias (EP/USP).

| Impurity Name | Common Designation | Relative Retention Time (RRT)* | Origin/Mechanism |

| Drospirenone | API | 1.00 | Parent Molecule |

| Impurity A | 6β,7β-Dihydroxy derivative | ~0.65 | Oxidative degradation |

| Impurity B | 7β-Hydroxymethyl derivative | ~0.85 | Process impurity |

| Impurity C | 17-Keto derivative | ~0.92 | Degradation (Decarboxylation) |

| Impurity D | 6,7-Dehydro drospirenone | ~1.10 | Elimination |

| Impurity E | 17-epi-Drospirenone | 1.05 - 1.12 | Acidic Isomerization (Critical Pair) |

*RRTs are approximate and column-dependent.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway leading to the formation of Impurity E and C.

Caption: Acid-catalyzed isomerization of Drospirenone to Impurity E (Critical Quality Attribute).

Experimental Protocol: Gradient HPLC Method